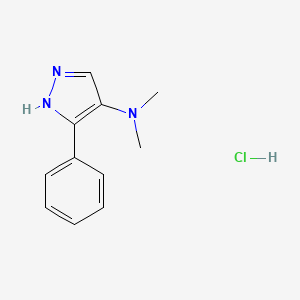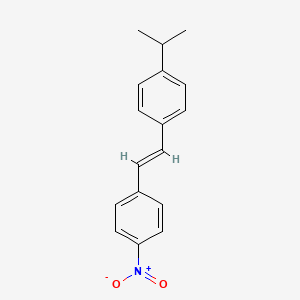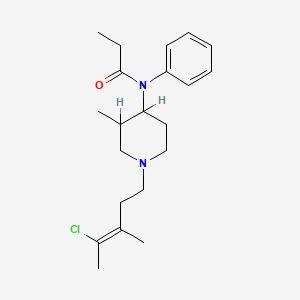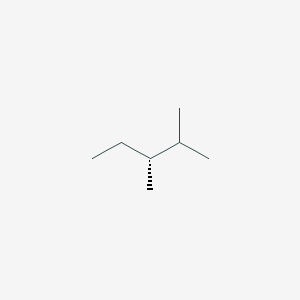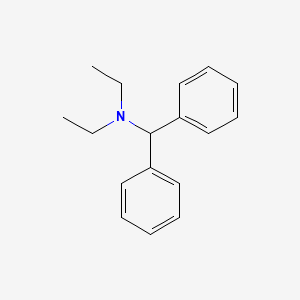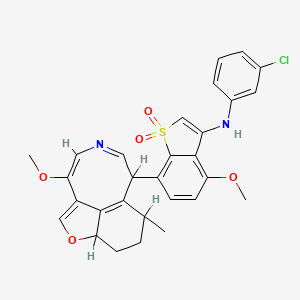
Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzo(b)thiophene core, a chlorophenyl group, and a furobenzazocin moiety
Métodos De Preparación
The synthesis of Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide involves several steps, including the formation of the benzo(b)thiophene core, the introduction of the chlorophenyl group, and the construction of the furobenzazocin moiety. The synthetic route typically involves the following steps:
Formation of Benzo(b)thiophene Core: This step involves the cyclization of a suitable precursor to form the benzo(b)thiophene ring system.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.
Construction of Furobenzazocin Moiety:
Análisis De Reacciones Químicas
Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzo(b)thiophen-3-amine, N-(3-chlorophenyl-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide can be compared with other similar compounds, such as:
Benzo(b)thiophene Derivatives: These compounds share the benzo(b)thiophene core but differ in the functional groups attached to the core.
Chlorophenyl Derivatives: These compounds share the chlorophenyl group but differ in the other functional groups and ring systems present.
Furobenzazocin Derivatives: These compounds share the furobenzazocin moiety but differ in the other functional groups and ring systems present.
The uniqueness of this compound lies in its combination of these three structural elements, which confer unique chemical and biological properties.
Propiedades
Número CAS |
155857-42-4 |
|---|---|
Fórmula molecular |
C29H27ClN2O5S |
Peso molecular |
551.1 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-methoxy-7-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,1-dioxo-1-benzothiophen-3-amine |
InChI |
InChI=1S/C29H27ClN2O5S/c1-16-7-9-24-27-21(14-37-24)25(36-3)13-31-12-20(26(16)27)19-8-10-23(35-2)28-22(15-38(33,34)29(19)28)32-18-6-4-5-17(30)11-18/h4-6,8,10-16,20,24,32H,7,9H2,1-3H3/b25-13+,31-12? |
Clave InChI |
SHTVVAHOIMTISX-MMMBWKPUSA-N |
SMILES isomérico |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)Cl |
SMILES canónico |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


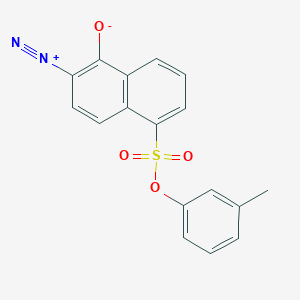
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
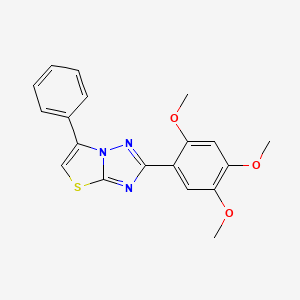
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
